

An In-depth Technical Guide to the Alkaloid (-)-Higenamine: Chemical Structure and Properties

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Compound of Interest

Compound Name: (-)-Higenamine

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Introduction

(-)-Higenamine, a naturally occurring benzylisoquinoline alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Found in a variety of plants, including those from the *Aconitum*, *Annona*, and *Nelumbo* genera, it has a long history of use in traditional medicine.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of **(-)-Higenamine**, with a focus on data relevant to researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

(-)-Higenamine, with the systematic IUPAC name (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol, is a chiral molecule. Its structure features a tetrahydroisoquinoline core with two hydroxyl groups on the aromatic ring and a pendant 4-hydroxyphenyl group at the chiral center.^[3] This stereochemistry is crucial for its biological activity. The R-(+)-enantiomer also exists, and studies have shown differences in the bioactivities of the two enantiomers.

Table 1: Physicochemical Properties of **(-)-Higenamine**

Property	Value	Reference
Molecular Formula	$C_{16}H_{17}NO_3$	[3]
Molecular Weight	271.31 g/mol	[3]
Physical Description	Solid powder	[4]
Melting Point	242 - 244 °C	[4]
Solubility	Soluble in DMSO.	[5]

Spectroscopic Data

The structural elucidation of **(-)-Higenamine** is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: A proton NMR spectrum of Higenamine hydrochloride is available, providing characteristic signals for the aromatic and aliphatic protons in the molecule.[6]

Mass Spectrometry: The mass spectrum of **(-)-Higenamine** shows a precursor ion $[M+H]^+$ at m/z 272.1282. Key fragment ions are observed at m/z 107.0496, 255.1066, and 161.0.[4]

Pharmacological Properties

(-)-Higenamine exhibits a broad spectrum of pharmacological effects, primarily attributed to its interaction with adrenergic receptors. It is characterized as a non-selective $\beta 1$ - and $\beta 2$ -adrenergic receptor agonist and has also been shown to possess $\alpha 1$ -adrenergic receptor antagonist properties.[1][7]

Table 2: Pharmacological Data for **(-)-Higenamine**

Parameter	Value	Biological System/Assay	Reference
pKi (α_{1a} -AR)	6.57	HEK293A cells	[1] [8]
pKi (α_{1e} -AR)	6.48	HEK293A cells	[1] [8]
pKi (α_{1o} -AR)	6.35	HEK293A cells	[1] [8]
pA ₂ (α_1 -AR)	6.86 ± 0.29	Rat mesenteric artery	[8]
pEC ₅₀ (β_2 -AR)	6.6	CHO cells expressing human β_2 -adrenoceptor	[1]
IC ₅₀ (Dopamine Biosynthesis Inhibition)	18.2 μ M	PC12 cells	[1]
IC ₅₀ (DPPH radical scavenging)	Lower than Trolox	DPPH assay	[8]
IC ₅₀ (PTIO [•] radical scavenging, pH 7.4)	55.0 μ M	PTIO [•] assay	[8]
IC ₅₀ (Fe ³⁺ -reducing power)	Lower than Trolox	FRAP assay	[8]
IC ₅₀ (Cu ²⁺ -reducing power)	Lower than Trolox	CUPRAC assay	[8]

Cardiovascular Effects

As a β_1 -adrenergic agonist, **(-)-Higenamine** exerts positive chronotropic (increased heart rate) and inotropic (enhanced contractility) effects on the heart.[\[5\]](#) Its β_2 -adrenergic agonism contributes to vasodilation.[\[9\]](#) These properties have led to its investigation for conditions such as heart failure and bradycardia.

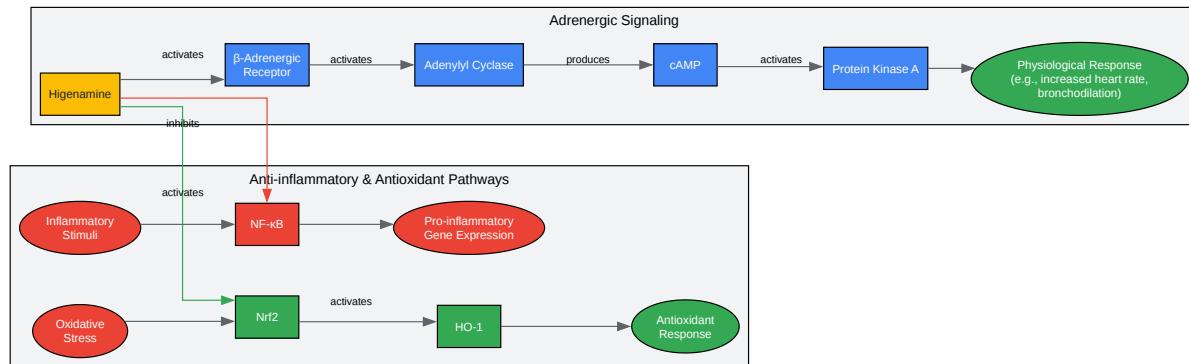
Anti-inflammatory and Antioxidant Activity

(-)-Higenamine has demonstrated significant anti-inflammatory and antioxidant properties. It can inhibit the production of pro-inflammatory cytokines such as TNF- α and IL-6.^[9] This anti-inflammatory action is partly mediated through the inhibition of the NF- κ B signaling pathway.^[10] Furthermore, its antioxidant effects are attributed to its ability to scavenge free radicals and modulate oxidative stress-related pathways like the Nrf2/HO-1 pathway.^[10]

Signaling Pathways

The diverse biological activities of **(-)-Higenamine** are a result of its modulation of multiple intracellular signaling pathways.

- Adrenergic Signaling: As a β -adrenergic agonist, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological responses in different tissues.^[2]
- PI3K/Akt Pathway: **(-)-Higenamine** has been shown to activate the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival, growth, and proliferation. This activation is implicated in its anti-apoptotic effects.
- NF- κ B Pathway: By inhibiting the activation of NF- κ B, **(-)-Higenamine** can downregulate the expression of genes involved in inflammation and immune responses.^[10]
- Nrf2/HO-1 Pathway: Activation of the Nrf2/HO-1 pathway by **(-)-Higenamine** contributes to its antioxidant effects by upregulating the expression of antioxidant enzymes.^[10]



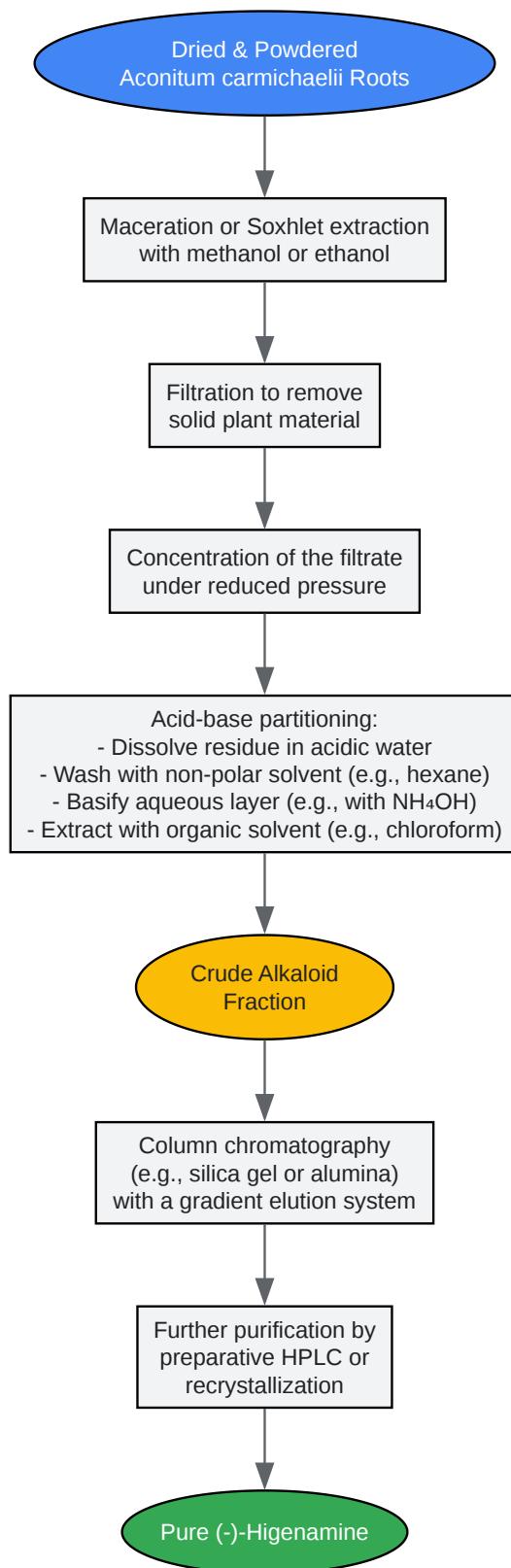
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Caption: Key signaling pathways modulated by **(-)-Higenamine**.

Experimental Protocols

Isolation of (-)-Higenamine from *Aconitum carmichaelii*

While detailed proprietary methods may vary, a general laboratory-scale protocol for the isolation of alkaloids from *Aconitum* species involves the following steps. It is crucial to handle *Aconitum* species with extreme caution due to the presence of highly toxic aconitine-type alkaloids.

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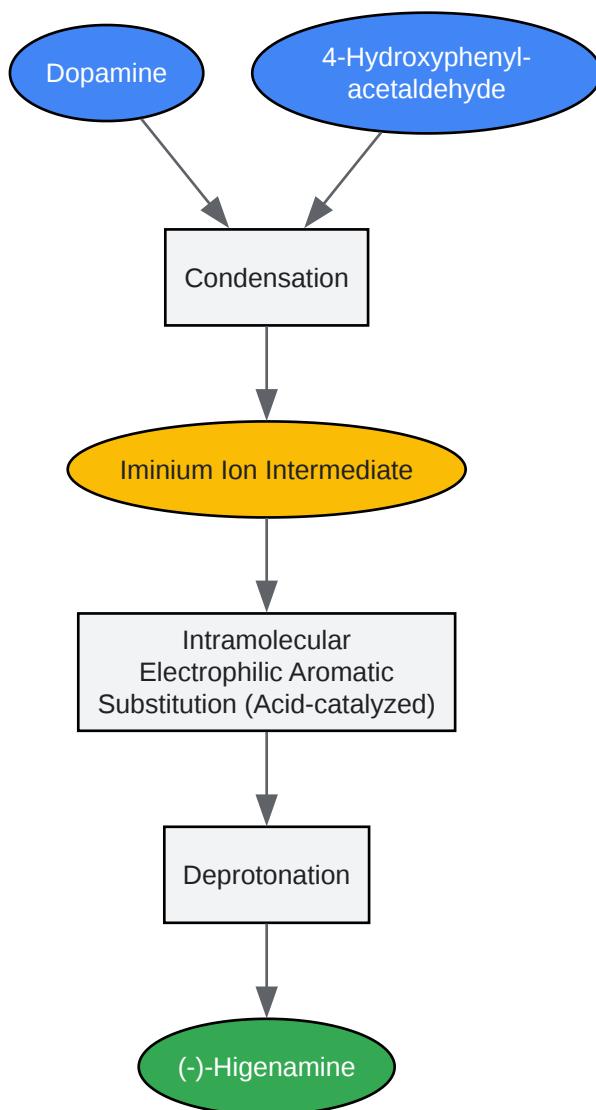
Caption: General workflow for the isolation of **(-)-Higenamine**.

Chemical Synthesis via Pictet-Spengler Reaction

The tetrahydroisoquinoline core of **(-)-Higenamine** can be synthesized through the Pictet-Spengler reaction. This involves the condensation of a β -arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.^[8]

General Protocol:

- Reactant Preparation: Dissolve the β -phenylethylamine derivative (e.g., dopamine) in a suitable solvent (e.g., methanol).
- Addition of Carbonyl: Add the aldehyde or ketone (e.g., 4-hydroxyphenylacetaldehyde) to the solution.
- Acid Catalysis: Introduce an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid).
- Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup: After completion, cool the reaction, neutralize with a base, and extract the product with an organic solvent.
- Purification: Purify the crude product by column chromatography or recrystallization.



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Caption: Pictet-Spengler synthesis of **(-)-Higenamine**.

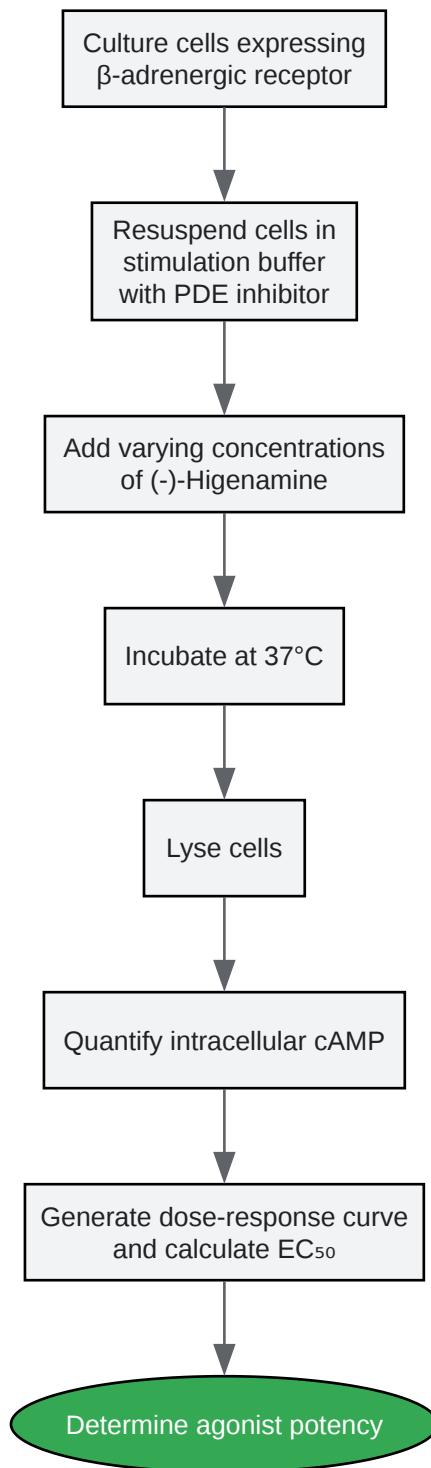
β-Adrenergic Receptor Activation Assay (cAMP Assay)

The agonist activity of **(-)-Higenamine** at β-adrenergic receptors can be quantified by measuring the intracellular accumulation of cyclic AMP (cAMP).

General Protocol:

- Cell Culture: Culture cells stably expressing the β-adrenergic receptor of interest (e.g., CHO cells with human β2-AR) in appropriate media.

- Cell Preparation: Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Compound Treatment: Add varying concentrations of **(-)-Higenamine** to the cell suspension. Include a known agonist (e.g., isoproterenol) as a positive control and a vehicle control.
- Incubation: Incubate the cells at 37°C for a specified time to allow for cAMP production.
- Cell Lysis: Lyse the cells to release the intracellular cAMP.
- cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
- Data Analysis: Plot the cAMP concentration against the log of the **(-)-Higenamine** concentration and fit the data to a dose-response curve to determine the EC₅₀ value.



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Caption: Workflow for a β -adrenergic receptor activation assay.

Conclusion

(-)-Higenamine is a multifaceted alkaloid with a well-defined chemical structure and a range of interesting pharmacological properties. Its activity as a dual $\beta 1/\beta 2$ -adrenergic agonist and $\alpha 1$ -adrenergic antagonist, coupled with its anti-inflammatory and antioxidant effects, makes it a compelling molecule for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemistry and biology, offering valuable data and protocols for researchers in the field. Further studies are warranted to fully elucidate its therapeutic potential and safety profile for various clinical applications.

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